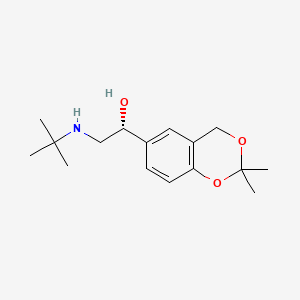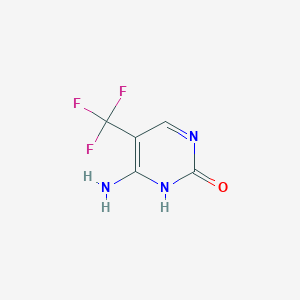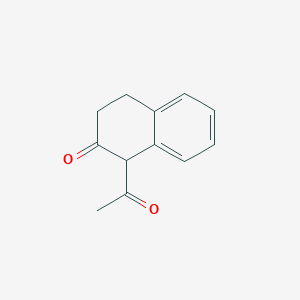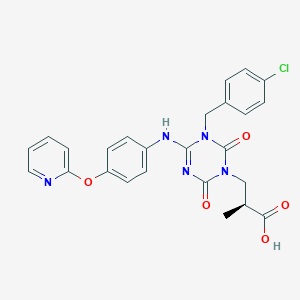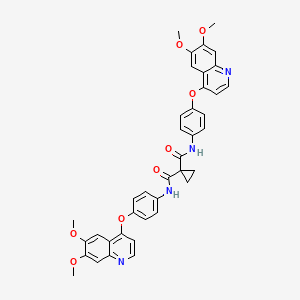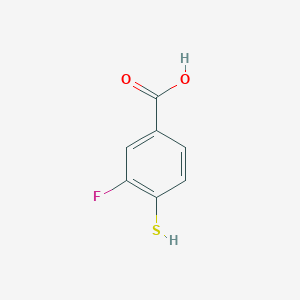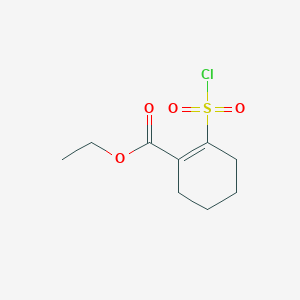
Ethyl 2-(chlorosulfonyl)cyclohex-1-enecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(chlorosulfonyl)cyclohex-1-enecarboxylate is an organic compound with the molecular formula C9H13ClO4S and a molecular weight of 252.72 g/mol . This compound is characterized by the presence of a chlorosulfonyl group attached to a cyclohexene ring, which is further esterified with an ethyl group. It is primarily used in organic synthesis and various chemical reactions due to its unique structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(chlorosulfonyl)cyclohex-1-enecarboxylate typically involves the chlorosulfonation of cyclohexene derivatives followed by esterification. One common method includes the reaction of cyclohexene with chlorosulfonic acid under controlled temperature conditions to introduce the chlorosulfonyl group. This intermediate is then reacted with ethanol in the presence of a catalyst to form the ethyl ester .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-(chlorosulfonyl)cyclohex-1-enecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.
Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution: Reagents like amines or alcohols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products:
Substitution: Formation of sulfonamides or sulfonate esters.
Reduction: Formation of sulfonamides or sulfonic acids.
Oxidation: Formation of sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(chlorosulfonyl)cyclohex-1-enecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-(chlorosulfonyl)cyclohex-1-enecarboxylate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming covalent bonds with nucleophilic sites on biomolecules or other organic compounds.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(chlorosulfonyl)cyclohex-1-enecarboxylate can be compared with similar compounds such as:
Ethyl 2-(chlorosulfonyl)benzoate: Similar reactivity but different ring structure.
Ethyl 2-(chlorosulfonyl)cyclopent-1-enecarboxylate: Similar functional groups but different ring size.
Ethyl 2-(chlorosulfonyl)cyclohexane-1-carboxylate: Similar ring structure but different position of the chlorosulfonyl group.
The uniqueness of this compound lies in its specific ring structure and the position of the chlorosulfonyl group, which influences its reactivity and applications.
Eigenschaften
IUPAC Name |
ethyl 2-chlorosulfonylcyclohexene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO4S/c1-2-14-9(11)7-5-3-4-6-8(7)15(10,12)13/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDUKOBQKAFGCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCCC1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3326165.png)
![(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B3326170.png)
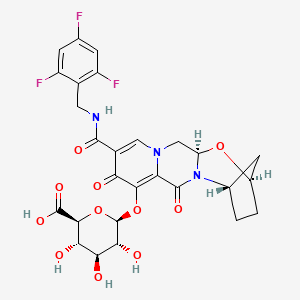
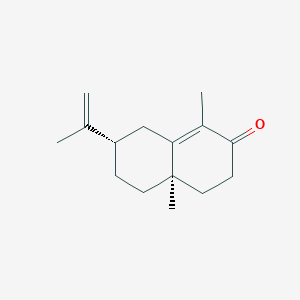
![2-((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)ethanol L-tataric acid](/img/structure/B3326190.png)
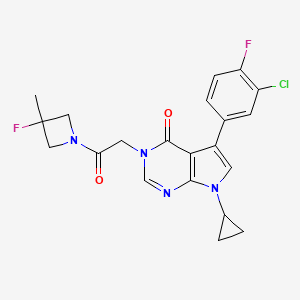
![3-Methyl-1,6,7,8-tetrahydro-4H-pyrimido[2,1-c][1,2,4]triazin-4-one](/img/structure/B3326201.png)
